molecular formula C16H12BrN3O3 B4393212 3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No. B4393212
M. Wt: 374.19 g/mol
InChI Key: KBSKSBNQTXGKML-UHFFFAOYSA-N
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Description

3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has been reported to exhibit biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and has been shown to exhibit potent biological activities. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer, bacterial, and fungal infections. Another direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, 3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent biological activities, including anticancer, antimicrobial, and antifungal activities. Its potential as a fluorescent probe for the detection of metal ions also makes it a promising compound for future research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-23-15-7-6-10(8-12(15)17)14(21)9-20-16(22)11-4-2-3-5-13(11)18-19-20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSKSBNQTXGKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 6
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3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

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